1-(3,3-Dimethylaziridin-2-yl)ethanone
Description
1-(3,3-Dimethylaziridin-2-yl)ethanone is a heterocyclic compound featuring an aziridine ring (a three-membered amine-containing ring) substituted with two methyl groups at the 3,3-positions and an ethanone group at the 2-position. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical chemistry.
Properties
CAS No. |
104547-66-2 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-(3,3-dimethylaziridin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO/c1-4(8)5-6(2,3)7-5/h5,7H,1-3H3 |
InChI Key |
AKGPBZFILVIQSL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(N1)(C)C |
Canonical SMILES |
CC(=O)C1C(N1)(C)C |
Synonyms |
Ethanone, 1-(3,3-dimethyl-2-aziridinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Ethanone Derivatives
Key Observations :
- Aziridine vs. Oxirane: Aziridines are more basic than oxiranes due to the amine group, enabling nucleophilic ring-opening reactions under milder conditions.
- Aromatic Heterocycles : Pyridine and pyrimidine derivatives (e.g., ) exhibit aromatic stabilization, reducing reactivity compared to strained aziridines. Functional groups like chloro () or sulfonyl () enhance electrophilicity or bioactivity.
- Hydrogen Bonding: The hydroxyl group in 1-(3-hydroxypyridin-2-yl)ethanone () increases solubility and interaction with biological targets, whereas the aziridine’s amine group may facilitate protonation in acidic environments.
Physicochemical Properties
- Polar Surface Area : The aziridine derivative’s topological polar surface area (TPSA) is expected to be higher than the oxirane analog (29.6 in ) due to the amine group, influencing solubility and membrane permeability.
- Molecular Weight : The aziridine compound’s lower molecular weight (127.18 vs. 156.57–289.35 in ) may enhance volatility but reduce melting points compared to aromatic analogs.
Contradictions and Limitations
- Reactivity vs. Stability : While aziridines are more reactive than oxiranes, steric effects from dimethyl groups may reduce their utility in some synthetic pathways compared to less hindered analogs.
- Data Gaps: Direct experimental data (e.g., melting points, synthetic yields) for 1-(3,3-Dimethylaziridin-2-yl)ethanone are absent in the evidence, necessitating extrapolation from structural analogs.
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